A Technical Guide to the Structure Elucidation of 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid
A Technical Guide to the Structure Elucidation of 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential.[1][2] This guide presents a comprehensive, multi-technique approach to the unambiguous structure elucidation of 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid, a representative member of this important class of molecules. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we provide a self-validating workflow. This document is designed to serve as a practical, in-depth resource, explaining not just the "how" but the "why" behind each analytical step, ensuring scientific integrity and fostering a deeper understanding of molecular characterization.
Introduction and Synthetic Context
The structural confirmation of a novel or synthesized molecule is a cornerstone of chemical research and drug development. The precise arrangement of atoms dictates a molecule's physical, chemical, and biological properties. The target molecule, 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid, belongs to a class of nitrogen-fused heterocycles known for their diverse biological activities, including kinase inhibition.[2][3]
To establish a logical starting point for elucidation, we will presuppose a common synthetic route: the cyclization of a substituted pyridazine with an alpha-haloketone. Specifically, the reaction of 6-methylpyridazin-3-amine with ethyl bromopyruvate, followed by hydrolysis of the resulting ester, would be a plausible pathway to the target compound. This synthetic context informs our initial hypothesis of the molecular structure and potential side products.
The Elucidation Workflow: A Multi-Modal Approach
The definitive elucidation of a molecular structure is rarely achieved with a single technique. It requires the synergistic integration of data from multiple orthogonal analytical methods. Our workflow is designed to build a complete picture of the molecule, starting from its elemental composition and progressing to the fine details of atomic connectivity.
Caption: Overall workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
Expertise & Rationale: The first step in identifying an unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass measurements with high accuracy (typically to four decimal places).[4][5] This precision allows for the calculation of a unique molecular formula, drastically narrowing down the possibilities from what low-resolution mass spectrometry can offer.[6]
Expected Result: For 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid (C₈H₇N₃O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the measured value.
| Parameter | Expected Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Calculated Exact Mass | 177.0538 |
| [M+H]⁺ (Calculated) | 178.0616 |
A measured m/z value within a narrow tolerance (e.g., ± 5 ppm) of 178.0616 provides high confidence in the proposed elemental composition. This result serves as a foundational check for all subsequent spectroscopic data.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.
-
Analysis: Determine the m/z of the most abundant ion corresponding to the [M+H]⁺ species. Use the instrument's software to calculate the elemental formula based on the exact mass and isotopic pattern.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique ideal for identifying the presence of key functional groups.[7] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. For our target compound, the most characteristic features will be the carboxylic acid group.
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1720-1700 cm⁻¹.
-
C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1650-1450 cm⁻¹ region.
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C-H Stretches (Aromatic and Methyl): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).
The presence of these characteristic bands provides strong, direct evidence for the carboxylic acid and the heterocyclic core, validating the information derived from HRMS.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR press and apply firm, even pressure to the sample.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[9][10]
1D NMR: ¹H and ¹³C/DEPT Spectra
Expertise & Rationale:
-
¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O) are absent.[10]
Predicted 1D NMR Data (in DMSO-d₆): Based on known data for imidazo[1,2-b]pyridazine systems and substituent effects, we can predict the approximate chemical shifts and multiplicities.[11][12][13]
Table 1: Predicted ¹H and ¹³C NMR Data
| Position | δ ¹H (ppm), Mult. | δ ¹³C (ppm) | DEPT-135 |
|---|---|---|---|
| 2 | ~8.3 (s) | ~135 | CH (+) |
| 3 | - | ~125 | Quaternary (absent) |
| 3-COOH | ~13.0 (br s) | ~165 | Quaternary (absent) |
| 6-CH₃ | ~2.5 (s) | ~20 | CH₃ (+) |
| 6 | - | ~145 | Quaternary (absent) |
| 7 | ~7.3 (d) | ~120 | CH (+) |
| 8 | ~8.5 (d) | ~128 | CH (+) |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
2D NMR: Establishing Connectivity
Expertise & Rationale: While 1D NMR provides essential clues, 2D NMR experiments are required to piece the puzzle together definitively.[14][15]
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically through 2-3 bonds).[16] We expect to see a correlation between the protons at positions 7 and 8.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (a one-bond correlation).[16] This experiment will link every proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away.[17] It is used to connect the different "spin systems" or fragments of the molecule.
Key HMBC Correlations to Confirm the Structure:
-
Methyl Group Placement: A correlation from the methyl protons (~2.5 ppm) to the C6 carbon (~145 ppm) and the C7 carbon (~120 ppm) will confirm the methyl group is at position 6.
-
Carboxylic Acid Placement: Correlations from the H2 proton (~8.3 ppm) to the C3 carbon (~125 ppm) and the carboxylic carbon (~165 ppm) will confirm the acid is at position 3.
-
Ring Fusion: Correlations from the H8 proton (~8.5 ppm) to the bridgehead carbon adjacent to the imidazole ring will confirm the fusion of the two rings.
Caption: Key 2D NMR correlations for structure confirmation.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[18]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected COSY spectrum.
-
Acquire a gradient-selected HSQC spectrum optimized for ¹JCH ≈ 145 Hz.
-
Acquire a gradient-selected HMBC spectrum optimized for long-range coupling (ⁿJCH) of 8-10 Hz.
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). Systematically assign all peaks by integrating the information from all experiments as described above.[19]
Conclusion: A Self-Validating System
The structure of 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid is unambiguously confirmed through the careful integration of orthogonal analytical data.
-
HRMS establishes the correct elemental formula (C₈H₇N₃O₂).
-
IR Spectroscopy confirms the presence of the carboxylic acid and aromatic ring systems.
-
¹H and ¹³C NMR show the correct number of proton and carbon environments.
-
DEPT-135 correctly identifies the CH, CH₃, and quaternary carbons.
-
COSY, HSQC, and HMBC work in concert to piece together the molecular skeleton, confirming the precise placement of the methyl and carboxylic acid substituents and the nature of the fused heterocyclic core.
Each piece of data cross-validates the others, creating a robust and trustworthy structural assignment essential for publication, patent filing, and further development in any research program.
References
-
What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available from: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available from: [Link]
-
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin. Available from: [Link]
-
Mechanism for Huisgen 1,3-dipolar cycloaddition reaction phenylacetylene and azidobenzene. ResearchGate. Available from: [Link]
-
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. Available from: [Link]
-
8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]
-
High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. Available from: [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Center for Biotechnology Information. Available from: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. Available from: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available from: [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available from: [Link]
-
Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Longdom Publishing. Available from: [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available from: [Link]
-
7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available from: [Link]
-
HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available from: [Link]
-
Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. Available from: [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available from: [Link]
-
Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. Available from: [Link]
-
Imidazopyridazine. Wikipedia. Available from: [Link]
-
Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available from: [Link]
-
Synthesis of 6,8‐diaminoimidazo[1,2‐b]pyridazine‐3‐carboxylate 84. ResearchGate. Available from: [Link]
-
A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. Available from: [Link]
- IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available from: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available from: [Link]
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. emerypharma.com [emerypharma.com]
- 11. Imidazo[1,2-b]pyridazine(766-55-2) 13C NMR [m.chemicalbook.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
